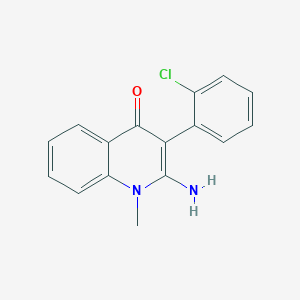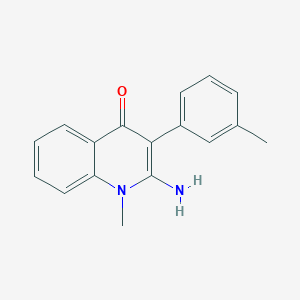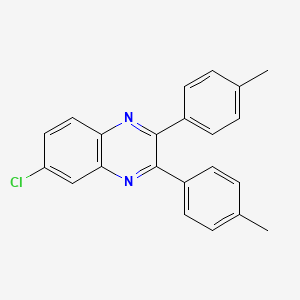
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one, also known as CQ1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ1 belongs to the quinoline family of compounds and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the replication of pathogens by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. In cancer cells, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to induce the expression of various genes involved in the regulation of cell cycle and apoptosis. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the survival and growth of neurons. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to stimulate the immune system and enhance the production of antibodies.
实验室实验的优点和局限性
One advantage of using 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one in lab experiments is its versatility, as it can be used in a variety of assays and cell lines. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its potential for off-target effects, as it may interact with other proteins or pathways in addition to its intended target.
未来方向
There are many potential future directions for research on 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one, including the development of new therapeutic applications and the elucidation of its mechanism of action. One direction for cancer research is the exploration of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential adjuvant therapy in combination with other chemotherapeutic agents. Another direction for neurodegenerative disease research is the investigation of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects and enhance cognitive function. In infectious disease research, future directions include the exploration of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential treatment for emerging infectious diseases, such as COVID-19, and the development of new formulations or delivery methods to improve its solubility and bioavailability.
合成方法
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine in the presence of a Lewis acid catalyst, followed by cyclization to form the quinoline ring. The Skraup synthesis and the Friedlander synthesis also involve the condensation of an aryl aldehyde with an amine, but differ in the type of acid catalyst used.
科学研究应用
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects and enhance cognitive function. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to have antimicrobial activity against a range of pathogens, including bacteria and viruses.
属性
IUPAC Name |
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-13-9-5-3-7-11(13)15(20)14(16(19)18)10-6-2-4-8-12(10)17/h2-9H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPTTSNKYCFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)


![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)
